
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a phenyl ring substituted with a hydroxy group and a methoxy group, as well as an octane chain with two hydroxyl groups at the third and fifth positions. The stereochemistry is specified as (3R,5S), indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 4-hydroxy-3-methoxybenzaldehyde.
Grignard Reaction: The phenyl derivative undergoes a Grignard reaction with an appropriate Grignard reagent to form a secondary alcohol.
Hydroxylation: The secondary alcohol is then subjected to hydroxylation to introduce the hydroxyl groups at the third and fifth positions of the octane chain.
Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries to ensure the (3R,5S) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Catalyst Selection: Chiral catalysts or enzymes may be employed to achieve the desired stereochemistry.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol involves its interaction with molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5S)-1-(4-hydroxyphenyl)octane-3,5-diol: Lacks the methoxy group on the phenyl ring.
(3R,5S)-1-(4-methoxyphenyl)octane-3,5-diol: Lacks the hydroxy group on the phenyl ring.
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)hexane-3,5-diol: Has a shorter carbon chain.
Uniqueness
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the (3R,5S) configuration, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C15H24O4 |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol |
InChI |
InChI=1S/C15H24O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12-13,16-18H,3-5,7,10H2,1-2H3/t12-,13+/m0/s1 |
Clé InChI |
SVZGCYLXISBVQK-QWHCGFSZSA-N |
SMILES isomérique |
CCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)O)OC)O)O |
SMILES canonique |
CCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


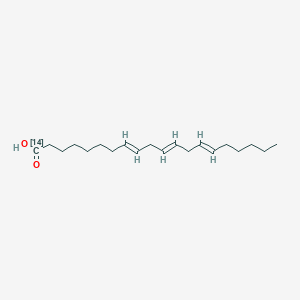
![2-(4-Chlorophenyl)-4-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B13418806.png)


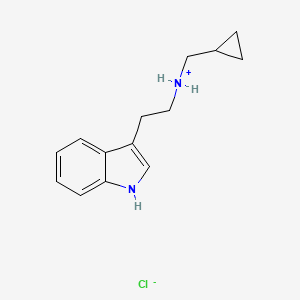

![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
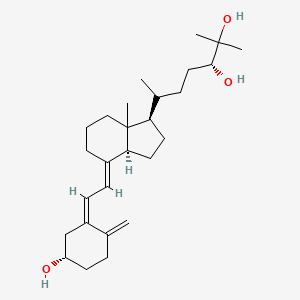
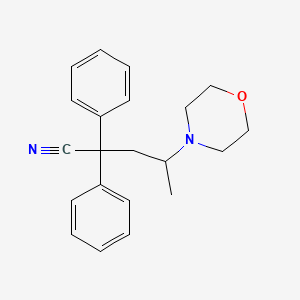
![(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;hydrochloride](/img/structure/B13418850.png)
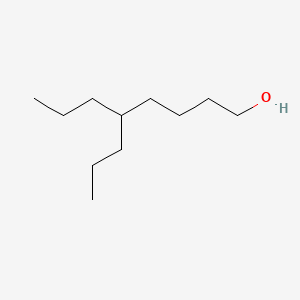
![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
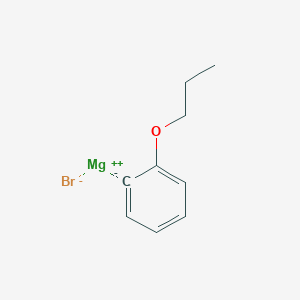
![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
